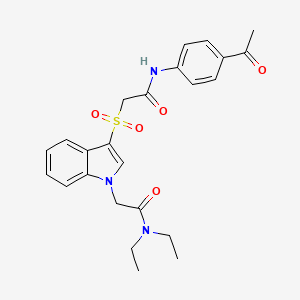

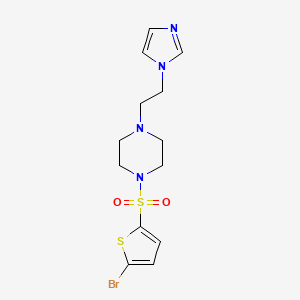

![molecular formula C22H14F3NO2 B2632287 2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one CAS No. 1022801-36-0](/img/structure/B2632287.png)

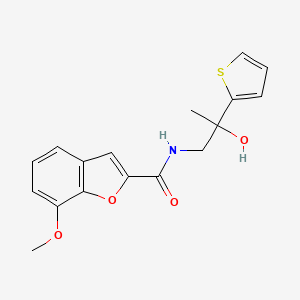

2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one (also known as PTFMA) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the indene family and is a white solid at room temperature. PTFMA is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). PTFMA has been used in a variety of research applications, including drug development, drug delivery, and protein-ligand binding studies.

Scientific Research Applications

Antimalarial Activity

Quinazolinediones, including TCMDC-125489, exhibit promising antimalarial properties. TCMDC-125133, a related compound with a quinazolinedione core, has been studied extensively for its antimalarial effects. It displays low toxicity and potent activity against Plasmodium falciparum, the parasite responsible for malaria. Researchers have optimized the structure of TCMDC-125133 to enhance its efficacy while maintaining safety .

Targeting Parasitic Enzymes

TCMDC-125489 derivatives have been investigated for their ability to inhibit enzymes in parasitic organisms. For instance, compounds related to TCMDC-125489 have shown inhibitory effects on trypanothione reductase (PTR1), an enzyme crucial for parasite survival. These findings open avenues for developing novel antiparasitic drugs .

Drug Design and Optimization

Researchers have used rational design approaches to optimize the lead compound TCMDC-125489. By modifying specific functional groups, they aim to enhance its pharmacological properties. Computational tools like SwissADME have facilitated rapid exploration of structure-activity relationships (SARs) and guided the synthesis of novel derivatives .

Mechanism of Action

Target of Action

The primary target of the compound 2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one, also known as TCMDC-125489, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one interacts with its target PfCLK3, inhibiting its function . This interaction disrupts the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes

Biochemical Pathways

The inhibition of PfCLK3 by 2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one affects the RNA splicing pathway in the malaria parasite . This disruption in RNA splicing affects the parasite’s ability to correctly process RNA, which is crucial for its survival and proliferation .

Pharmacokinetics

Poor ADME profile is a common reason for failure in clinical trials . Therefore, understanding and optimizing these properties is a key step in the drug development process.

Result of Action

The molecular effect of 2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one’s action is the inhibition of PfCLK3, leading to disruption in RNA splicing . On a cellular level, this results in impaired survival and proliferation of the malaria parasite .

properties

IUPAC Name |

2-phenyl-3-[4-(trifluoromethoxy)anilino]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO2/c23-22(24,25)28-16-12-10-15(11-13-16)26-20-17-8-4-5-9-18(17)21(27)19(20)14-6-2-1-3-7-14/h1-13,26H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCPBWIXCGWHBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

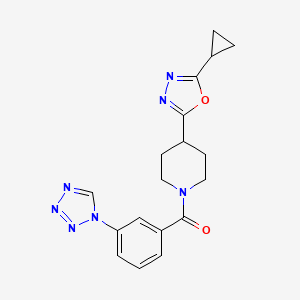

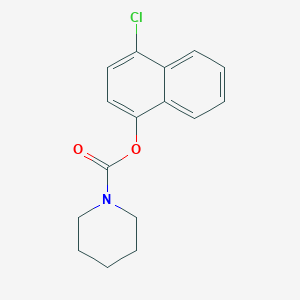

![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)

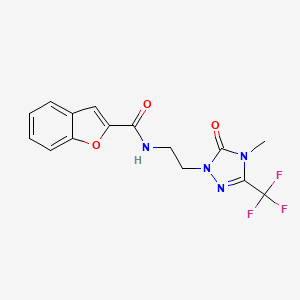

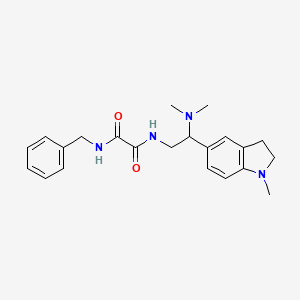

![Methyl 2-{[(2-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2632216.png)

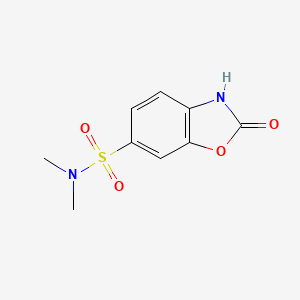

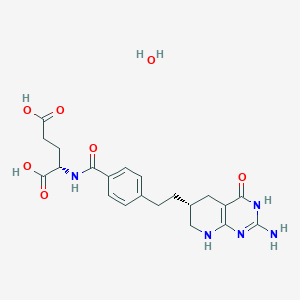

![3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B2632217.png)

![3,4,7,9-tetramethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2632219.png)